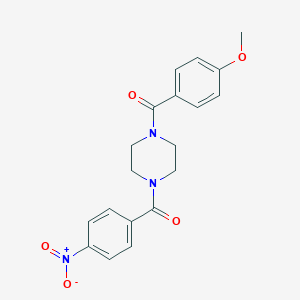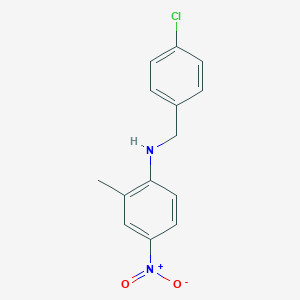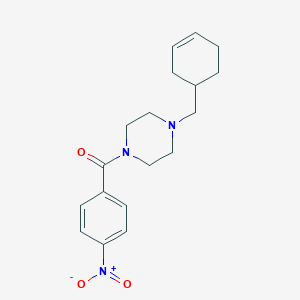![molecular formula C12H14N2O3S B229572 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione, also known as EMPT, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EMPT is a crystalline solid that is soluble in organic solvents and has a molecular weight of 291.35 g/mol. In
Wirkmechanismus
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, as well as inflammation. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione binds to PPARγ and enhances its activity, leading to the downstream effects of improved insulin sensitivity, reduced blood glucose levels, induction of apoptosis, and inhibition of inflammation.
Biochemical and Physiological Effects:
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In animal models, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease triglyceride levels. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis and inhibit tumor growth in cancer cells. Additionally, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate the PPARγ pathway, which is a well-established therapeutic target for various diseases. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione also has a relatively simple synthesis method and is stable under normal laboratory conditions. However, one limitation of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the potential side effects of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione are not well understood, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for the research of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione. One potential application of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione is in the treatment of diabetic complications such as neuropathy and retinopathy. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been studied for its potential use in combination therapy with other drugs for the treatment of cancer. Further studies are needed to fully understand the therapeutic potential of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione and its safety profile.
Synthesemethoden
The synthesis of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide and sulfuric acid. The resulting product is then reacted with thiosemicarbazide to yield 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione. The overall yield of this synthesis method is around 70%.
Wissenschaftliche Forschungsanwendungen
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels in animal models. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has also been found to have anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. Additionally, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been investigated for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C12H14N2O3S |
|---|---|
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
5-(4-ethoxyanilino)-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-9-6-4-8(5-7-9)13-10-11(15)14(2)12(16)18-10/h4-7,10,13H,3H2,1-2H3 |
InChI-Schlüssel |
FWCWBSDIHQQAPB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[1-(3-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229489.png)
![1-[1-(4-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229492.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)
![4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229501.png)
![1-(2-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229503.png)


![1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229510.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229511.png)

